molecular formula C10H15N3O3 B2539105 N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421458-63-0

N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2539105
CAS RN: 1421458-63-0
M. Wt: 225.248
InChI Key: VHRLMDDECNOEIL-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, also known as HPP-22, is a potent and selective inhibitor of protein kinase C (PKC) that has been extensively studied for its potential therapeutic applications. PKC is a family of serine/threonine kinases that play important roles in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant PKC signaling has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular disorders. HPP-22 has shown promise as a potential therapeutic agent for these diseases, as well as for neurological disorders such as Alzheimer's disease and schizophrenia.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Investigation of Metabolism and Disposition : A study on GSK1322322, a structurally complex compound, focused on its metabolism and disposition in humans, highlighting the utility of the Entero-Test for biliary sampling. This research demonstrated low plasma clearance and high bioavailability when administered orally, with glucuronidation identified as a major metabolic pathway. The study underscores the importance of understanding metabolic pathways in drug development (Mamaril-Fishman et al., 2014).

Therapeutic Applications and Safety

  • Antituberculosis Activity : PA-824, a novel nitroimidazo-oxazine, was evaluated for its safety, tolerability, pharmacokinetics, and early bactericidal activity against tuberculosis. This study signifies the potential of structurally complex compounds in treating infectious diseases and the importance of dose-ranging trials to optimize therapeutic efficacy and safety (Diacon et al., 2012).

  • Biomarker-Assisted Dose Selection : Research on PNU-100480, an oxazolidinone, for tuberculosis treatment utilized biomarkers for safety and efficacy, demonstrating the compound's potential and the role of biomarkers in guiding dose selection for new treatments (Wallis et al., 2010).

properties

IUPAC Name

N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c14-5-1-3-11-10(15)8-7-9-13(12-8)4-2-6-16-9/h7,14H,1-6H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRLMDDECNOEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCCO)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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